DP Receptor Agonist Potency and Selectivity: Cyclopentane-Fused vs. Cyclohexane-Fused Scaffolds
In a series of hexahydrocyclopentimidazol-2-(1H)-one derivatives, the cyclopentane‑fused scaffold (3,4,5,6‑tetrahydrocyclopenta[d]imidazol‑2‑one core) delivered potent inhibition of human platelet aggregation with EC₅₀ values in the low nanomolar range and >100‑fold selectivity for the DP receptor over the EP₁ and TP receptors [1]. By contrast, the corresponding cyclohexane‑fused analog (hexahydro‑1H‑benzo[d]imidazol‑2‑one) showed a >10‑fold reduction in DP receptor affinity and a loss of selectivity against the TP receptor when tested in the same washed platelet assay [1]. This head‑to‑head comparison demonstrates that the five‑membered ring fusion is critical for maintaining the bioactive conformation required for DP receptor recognition.
| Evidence Dimension | DP receptor agonist potency (inhibition of ADP‑induced human platelet aggregation) and selectivity ratio vs. TP receptor |
|---|---|
| Target Compound Data | EC₅₀ ~5 nM; DP/TP selectivity ratio >100 |
| Comparator Or Baseline | Hexahydro‑1H‑benzo[d]imidazol‑2‑one (cyclohexane‑fused analog): EC₅₀ ~60 nM; DP/TP selectivity ratio ~8 |
| Quantified Difference | ~12‑fold higher potency and >10‑fold greater selectivity for the cyclopentane‑fused scaffold |
| Conditions | Washed human platelet aggregation assay; prostanoid receptor classification using selective antagonists (BW A868C, etc.) |
Why This Matters
Procurement of the cyclopentane‑fused scaffold is mandatory for any DP‑receptor‑targeted program aiming to reproduce the published selectivity profile; the cyclohexane analog is not a viable substitute.
- [1] Barraclough, P. et al. (1996). Synthesis of Hexahydrocyclopentimidazol-2-(1H)-one derivatives displaying selective DP-receptor agonist properties. Bioorg. Med. Chem., 4(1), 81–90. DOI: 10.1016/0968-0896(95)00173-5 View Source
